molecular formula C15H22N2O3S B7144278 N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide

N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide

Cat. No.: B7144278
M. Wt: 310.4 g/mol
InChI Key: JCVRQJCVYMUZOD-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a methylsulfonylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-16(15(18)12-21(2,19)20)14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRQJCVYMUZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of benzylamine with a suitable pyrrolidine precursor under controlled conditions to form the benzylpyrrolidine intermediate. This intermediate is then reacted with methylsulfonylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: It has been studied for its potential biological activities, including interactions with specific receptors or enzymes.

    Medicine: Research has investigated its potential therapeutic applications, such as its role as a pharmacological agent targeting specific pathways.

    Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpyrrolidine moiety may facilitate binding to these targets, while the methylsulfonylacetamide group can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)arylbenzamides: These compounds share the benzylpyrrolidine core but differ in the arylbenzamide moiety, leading to distinct biological activities.

    N-(1-benzylpyrrolidin-3-yl)-2-chloroacetamide:

Uniqueness

N-(1-benzylpyrrolidin-3-yl)-N-methyl-2-methylsulfonylacetamide is unique due to the presence of the methylsulfonylacetamide group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

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